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molecular formula C11H14N2S B1622202 Isotiquimide CAS No. 56717-18-1

Isotiquimide

Cat. No. B1622202
M. Wt: 206.31 g/mol
InChI Key: PWPWEYFVLITGNU-UHFFFAOYSA-N
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Patent
US04085108

Procedure details

A solution of 4-methyl-5,6,7,8-tetrahydroquinoline (5.83 g., 0.04 mole) in dry benzene (40 ml.) was cooled to 0° and to the stirred solution was added dropwise a 15% w/w solution of butyl lithium in hexane (17.5 ml., 0.04 mole) under an atmosphere of nitrogen. The red reaction mixture was stirred at 0° for a further 30 minutes. Trimethylsilylisothiocyanate (5.6 ml., 0.04 mole) was then added dropwise, maintaining the temperature at 0°. After an additional 30 minutes, the solution of 4-methyl-5,6,7,8-tetrahydroquinoline-8-(N-lithio-N-trimethylsilyl)thiocarboxamide was allowed to warm to room temperature and diluted with water (40 ml.) causing hydrolysis to 4-methyl-5,6,7,8-tetrahydroquinoline-8-(N-trimethylsilyl) thiocarboxamide and subsequent hydrolysis to the title compound. The pH was adjusted to 2.0 by addition of conc. HCl and the benzene layer separated and discarded. The aqueous phase was adjusted to pH 10.0 by adding anhydrous Na2CO3 and extracted with CHCl3 (3 × 40 ml.). The CHCl3 solution was then dried (MgSO4), filtered and evaporated (reduced pressure) to afford an oil (5.77 g.). Addition of ether caused crystallisation of the title compound as colourless needles. Filtration afforded 0.69 g. of base which was converted to the hydrochloride by dissolving in a minimum of EtOH, adding EtOH/HCl until just acid followed by ether to induce crystallisation. Filtration provided the title compound hydrochloride as colourless needles, (0.64 g.), m.p. 213° C. Analysis: Found: C, 54.95; H, 6.40; N, 11.52. C11H14N2S.HCl requires C, 54.42; H, 6.23; N, 11.54%.
Quantity
5.83 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
17.5 mL
Type
reactant
Reaction Step Two
Quantity
5.6 mL
Type
reactant
Reaction Step Three
[Compound]
Name
4-methyl-5,6,7,8-tetrahydroquinoline 8-(N-lithio-N-trimethylsilyl)thiocarboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
4-methyl-5,6,7,8-tetrahydroquinoline 8-(N-trimethylsilyl) thiocarboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
40 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:11]2[CH2:10][CH2:9][CH2:8][CH2:7][C:6]=2[N:5]=[CH:4][CH:3]=1.C([Li])CCC.CCCCCC.C[Si]([N:27]=[C:28]=[S:29])(C)C>C1C=CC=CC=1.O>[CH3:1][C:2]1[C:11]2[CH2:10][CH2:9][CH2:8][CH:7]([C:28](=[S:29])[NH2:27])[C:6]=2[N:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
5.83 g
Type
reactant
Smiles
CC1=CC=NC=2CCCCC12
Name
Quantity
40 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
17.5 mL
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
5.6 mL
Type
reactant
Smiles
C[Si](C)(C)N=C=S
Step Four
Name
4-methyl-5,6,7,8-tetrahydroquinoline 8-(N-lithio-N-trimethylsilyl)thiocarboxamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
4-methyl-5,6,7,8-tetrahydroquinoline 8-(N-trimethylsilyl) thiocarboxamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at 0° for a further 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The red reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature at 0°
WAIT
Type
WAIT
Details
After an additional 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
hydrolysis

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=CC=NC=2C(CCCC12)C(N)=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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